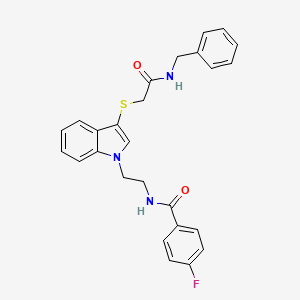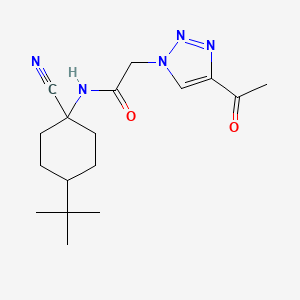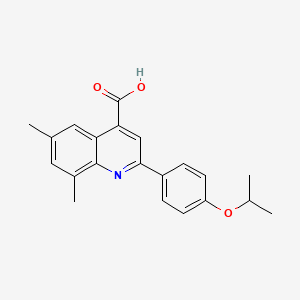
2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H20ClNO5 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Crystal Structure and Synthesis : The synthesis of similar compounds, such as 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, reveals the role of intermolecular hydrogen bonds in stabilizing their crystal structure (Shi, Wu, Zhuang, & Zhang, 2004). This highlights the compound's potential in forming stable crystalline structures, which is crucial for its applications in material science and pharmaceutical formulations.
Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. For instance, certain coumarine derivatives synthesized from related chromene structures showed bacteriostatic and bactericidal activity (Behrami & Vaso, 2017). These findings suggest the compound's potential utility in developing new antibacterial agents.
Organocatalytic Synthesis : Research demonstrates the efficient preparation of 2-amino-4H-chromene derivatives through organocatalytic processes, indicating the versatility and eco-friendliness of synthesizing such compounds (Dekamin, Eslami, & Maleki, 2013). This approach could be applied to synthesize the compound of interest, providing a sustainable method for its production.
Electrocatalytic Assembly : An electrocatalytic multicomponent assembling method has been developed for the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing an efficient route to synthesize complex chromene-based structures (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014). This method may be adaptable for synthesizing the specific compound , enhancing the efficiency and scalability of its production.
Applications and Properties
Antifungal and Antimicrobial Activities : Several studies have reported on the antimicrobial and antifungal properties of chromene derivatives. For example, certain 4-oxo-4H-chromene derivatives bearing nitrogen heterocyclic systems have shown significant antifungal activities (Ali, Abdel-Aziz, El-Shaaer, Hanafy, & El-Fauomy, 2008). This suggests the potential of "2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one" in antifungal and antimicrobial applications, given its structural similarity to these active compounds.
Non-Linear Optical (NLO) Properties : Chromene derivatives have been explored for their non-linear optical properties, which are critical in various applications, including in the field of optoelectronics and photonics. For instance, chromene derivatives have been synthesized and their NLO properties were evaluated, indicating potential applications in developing optical materials (Arif et al., 2022). While the specific compound of interest was not directly studied for NLO properties, its structural characteristics suggest potential utility in this area.
Eigenschaften
IUPAC Name |
2-amino-7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c1-28-19-10-7-14(11-21(19)29-2)22-23(27)17-9-8-16(12-20(17)31-24(22)26)30-13-15-5-3-4-6-18(15)25/h3-12H,13,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFPWRRGAHOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)

![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)
![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)




![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)

